molecular formula C18H21ClN2 B1197806 Desmethylclomipramine CAS No. 303-48-0

Desmethylclomipramine

Cat. No.: B1197806
CAS No.: 303-48-0
M. Wt: 300.8 g/mol
InChI Key: VPIXQGUBUKFLRF-UHFFFAOYSA-N
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Description

Desmethylclomipramine is a primary active metabolite of clomipramine, a tricyclic antidepressant. It is formed through the N-demethylation of clomipramine in the liver. This compound is known for its potent inhibition of norepinephrine reuptake, contributing significantly to the therapeutic effects of clomipramine .

Mechanism of Action

Target of Action

Desmethylclomipramine, the primary active metabolite of clomipramine, primarily targets the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, which are key neurotransmitters involved in mood regulation .

Mode of Action

This compound acts as an inhibitor of norepinephrine reuptake , while clomipramine, its parent compound, is a potent inhibitor of serotonin reuptake . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, enhancing their neurotransmission . This results in an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to exert a positive effect on mood .

Biochemical Pathways

This compound, along with clomipramine, influences several biochemical pathways. They down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use . Additionally, they block histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily through the action of CYP2C19, 3A4, and 1A2 enzymes . It is 97-99% bound to plasma proteins . The apparent elimination half-life of this compound is about 96 hours , indicating a slow elimination from the body. The time to reach steady-state for this compound is generally around three weeks .

Result of Action

The increased serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to an improvement in symptoms of depression and obsessive-compulsive disorder . It can also cause side effects such as sedation, hypotension, and anticholinergic effects (eg, blurred vision, dry mouth, constipation, urinary retention) .

Action Environment

Various pathological or environmental factors can influence the behavior of this compound. For instance, patients genetically deficient in hydroxylation can accumulate high concentrations of this compound, potentially leading to serious side effects and/or nonresponse . Smoking can induce demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of clomipramine in most elderly patients .

Biochemical Analysis

Biochemical Properties

Desmethylclomipramine plays a crucial role in biochemical reactions, primarily by inhibiting the reuptake of norepinephrine and serotonin. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP2C19, CYP3A4, and CYP1A2 . This compound is 97-99% bound to plasma proteins, which influences its distribution and activity within the body . The interaction with these enzymes and proteins is essential for its pharmacological activity and metabolic processing.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of lung cancer stem cells, decrease their stemness potential, and increase the cytotoxic effect of conventional chemotherapeutic drugs . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the E3 ubiquitin ligase Itch, which plays a role in the survival and proliferation of cancer stem cells . This inhibition leads to increased apoptosis and reduced chemoresistance in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition is achieved through competitive binding to the transporters, preventing the reuptake of norepinephrine and serotonin. Additionally, this compound’s inhibition of the E3 ubiquitin ligase Itch contributes to its anti-tumoral effects by promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its active form . The stability and degradation of this compound are influenced by its binding to plasma proteins and its metabolic processing by cytochrome P450 enzymes. Long-term effects on cellular function have been observed, including sustained inhibition of norepinephrine and serotonin reuptake, leading to prolonged antidepressant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that its effects are dose-dependent, with higher doses leading to increased inhibition of norepinephrine and serotonin reuptake . High doses can also result in toxic or adverse effects, such as weight loss and prolonged upregulation of plasma cytokines . The therapeutic window for this compound is narrow, and careful dosage management is essential to avoid toxicity while achieving the desired pharmacological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. It undergoes further metabolism to form hydroxylated and glucuronidated metabolites . These metabolic pathways are essential for the elimination of this compound from the body and influence its pharmacokinetics and pharmacodynamics. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its binding to plasma proteins and interaction with transporters. It is widely distributed in body tissues, including the lungs, adrenals, kidneys, heart, and brain . The concentration of this compound in the cerebrospinal fluid is higher than in plasma, indicating its ability to cross the blood-brain barrier . This distribution is crucial for its pharmacological effects, particularly in the central nervous system.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments. The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it exerts its pharmacological effects. The localization to specific subcellular compartments is essential for its role in inhibiting norepinephrine and serotonin reuptake and promoting apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylclomipramine is synthesized through the N-demethylation of clomipramine. This process involves the removal of a methyl group from the nitrogen atom of clomipramine. The reaction is typically carried out using demethylating agents such as sodium hydroxide or other strong bases under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale N-demethylation of clomipramine using optimized reaction conditions to ensure high yield and purity. The process is monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Desmethylclomipramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethylclomipramine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Desmethylclomipramine is unique due to its dual role in inhibiting norepinephrine reuptake and modulating autophagy. This dual action makes it a compound of interest for both psychiatric and oncological research .

Properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIXQGUBUKFLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952663
Record name Norclomipramine
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Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-48-0
Record name Norclomipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-48-0
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Record name Desmethylclomipramine
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Record name Norclomipramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine
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Record name DESMETHYLCLOMIPRAMINE
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Record name desmethylclomipramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Desmethylclomipramine, the major active metabolite of clomipramine, acts primarily as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It also exhibits some inhibitory activity on serotonin reuptake, although this is less pronounced compared to its effects on norepinephrine and dopamine. [, ]

A: By inhibiting the reuptake of norepinephrine and dopamine, this compound effectively increases the concentration of these neurotransmitters in the synaptic cleft. [, ] This enhanced neurotransmitter availability leads to prolonged signaling and ultimately contributes to its therapeutic effects.

A: Recent research suggests that this compound might interfere with autophagic flux, leading to the accumulation of autophagosomal markers and blocking the degradation of autophagic cargo. [] This property has potential implications for the treatment of conditions where manipulating autophagic flux is considered beneficial.

ANone: The molecular formula of this compound is C18H20ClN and its molecular weight is 293.81 g/mol.

A: this compound is rapidly absorbed from the gastrointestinal tract following oral administration. [, , ] It is extensively distributed throughout the body, including the brain, and exhibits a high degree of protein binding. [, ]

A: this compound is primarily metabolized in the liver via hydroxylation and further conjugation reactions. [, , , ] The cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, play a crucial role in its metabolism. [, , , , , ]

A: this compound and its metabolites are primarily eliminated through urine. []

A: Co-administration of drugs that inhibit or induce CYP2D6 and CYP2C19 can significantly alter this compound plasma concentrations, leading to potential differences in efficacy and toxicity. [, , , , ]

A: Studies suggest that chronic alcohol use can significantly inhibit the demethylation of clomipramine, leading to increased clomipramine-to-Desmethylclomipramine ratios. [] This impairment can persist for weeks or months after alcohol withdrawal.

A: Several studies have investigated the relationship between this compound plasma levels and clinical response, but the findings are somewhat inconsistent. [, , , , , , , , ] Some studies suggest that optimal therapeutic response is achieved within a specific plasma concentration range, while others indicate a more complex relationship.

ANone: this compound has been investigated in various preclinical models, including:

  • Reserpine-induced hypothermia: this compound effectively reverses or suppresses reserpine-induced hypothermia in animal models, indicating its antidepressant-like effects. []
  • In vitro cell cultures: Studies using lung cancer stem cells demonstrate that this compound inhibits cell growth, decreases stemness potential, and enhances the cytotoxic effects of conventional chemotherapeutic drugs. []
  • Rat models: Studies using rat models have investigated the effects of this compound on serotonin and catecholamine levels in the brain. []

ANone: Several analytical methods have been employed for the determination of this compound in biological samples, including:

  • Gas chromatography with mass spectrometric detection (GC-MS): This method provides high sensitivity and selectivity for the analysis of this compound. [, , ]
  • High-performance liquid chromatography (HPLC): This versatile technique allows for the simultaneous determination of this compound and other clomipramine metabolites in various biological matrices. [, , , , , , , ]
  • Fluorescence polarization immunoassay (FPIA): While this method offers a rapid and convenient approach, it has been found to be less accurate and precise compared to HPLC for therapeutic drug monitoring. []

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